molecular formula C13H14N2 B13524388 N-methyl-4-(2-methylpyridin-4-yl)aniline

N-methyl-4-(2-methylpyridin-4-yl)aniline

Cat. No.: B13524388
M. Wt: 198.26 g/mol
InChI Key: HIHLXMAJXGCGAT-UHFFFAOYSA-N
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Description

N-Methyl-4-(2-methylpyridin-4-yl)aniline is a substituted aniline derivative featuring a methyl group on the nitrogen atom and a 2-methylpyridin-4-yl substituent at the para position of the benzene ring. This structural motif is significant in medicinal chemistry due to the pyridine moiety's ability to engage in hydrogen bonding and π-π interactions, which are critical for biological target engagement.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-methyl-4-(2-methylpyridin-4-yl)aniline

InChI

InChI=1S/C13H14N2/c1-10-9-12(7-8-15-10)11-3-5-13(14-2)6-4-11/h3-9,14H,1-2H3

InChI Key

HIHLXMAJXGCGAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-methylpyridin-4-yl)aniline can be achieved through several methods. One common approach involves the methylation of 4-(2-methylpyridin-4-yl)aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation processes using similar catalytic systems. The use of transition metal catalysts, such as ruthenium complexes, allows for efficient and selective methylation, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2-methylpyridin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-methyl-4-(2-methylpyridin-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-4-(2-methylpyridin-4-yl)aniline involves its interaction with molecular targets through various pathways. The compound can participate in intramolecular charge-transfer processes, leading to its potential use in nonlinear optical applications. Additionally, its interaction with biological targets may involve binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methyl-4-(2-methylpyridin-4-yl)aniline with structurally related compounds, focusing on substituent effects, physicochemical properties, synthetic accessibility, and biological relevance.

Structural and Substituent Variations
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
This compound 2-Methylpyridin-4-yl, N-methyl C₁₃H₁₃N₂ 197.26 (calculated)
N-Methyl-4-(trifluoromethyl)aniline Trifluoromethyl, N-methyl C₈H₈F₃N 175.15
N-Methyl-4-(methylsulfanyl)aniline Methylsulfanyl, N-methyl C₈H₁₁NS 153.24
N-Methyl-4-(pyridin-2-yloxy)aniline Pyridin-2-yloxy, N-methyl C₁₂H₁₁N₂O 215.23
N-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline Pyrrolidin-1-yl-ethoxy, N-methyl C₁₃H₂₀N₂O 220.31

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in N-methyl-4-(trifluoromethyl)aniline enhances electrophilicity and metabolic stability, while the methylsulfanyl group in N-methyl-4-(methylsulfanyl)aniline increases lipophilicity .
Physicochemical Properties
Compound Name LogP/LogD (pH 7.4) Polar Surface Area (Ų) Solubility (Predicted)
This compound ~2.3 (estimated) ~34.15 Moderate (aqueous)
N-Methyl-4-(pyridin-2-yloxy)aniline 2.32 34.15 Low
N-Methyl-4-(trifluoromethyl)aniline 2.85 26.02 Low
N-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline 1.98 (estimated) 38.14 High

Key Observations :

  • The pyridin-2-yloxy substituent in N-methyl-4-(pyridin-2-yloxy)aniline contributes to a higher LogP than the target compound, suggesting greater membrane permeability but lower aqueous solubility .
  • The pyrrolidin-1-yl-ethoxy chain in N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline enhances solubility due to its hydrophilic nature, making it more suitable for oral bioavailability .

Key Observations :

  • Multicomponent reactions for indole-containing derivatives (e.g., 5a) suffer from low yields due to competing pathways, whereas direct alkylation or substitution methods for simpler analogs achieve higher efficiencies .

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